molecular formula C11H11BrO2 B6306309 8-Bromo-6-methoxy-tetralin-1-one CAS No. 1336952-02-3

8-Bromo-6-methoxy-tetralin-1-one

Cat. No. B6306309
CAS RN: 1336952-02-3
M. Wt: 255.11 g/mol
InChI Key: DTGKGALXLOFBAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-6-methoxy-tetralin-1-one is a chemical compound with the molecular formula C11H11BrO2 . It has a molecular weight of 255.11 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of tetralones, which are related to 8-Bromo-6-methoxy-tetralin-1-one, involves various methods. One method involves the use of 1,1,1,3,3,3-hexafluoro-2-propanol to promote an intramolecular Friedel-Crafts acylation of a broad range of arylalkyl acid chlorides . Another method involves a CuI·SMe2-mediated homoconjugate addition followed by a decarboxylative Dieckmann cyclization .


Molecular Structure Analysis

The molecular structure of 8-Bromo-6-methoxy-tetralin-1-one consists of 11 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving tetralones, which are related to 8-Bromo-6-methoxy-tetralin-1-one, include intramolecular Friedel-Crafts acylation, intramolecular arene alkylation, and endo- and enantioselective hydroacylation of ortho-allylbenzaldehydes .

properties

IUPAC Name

8-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-8-5-7-3-2-4-10(13)11(7)9(12)6-8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGKGALXLOFBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=O)CCC2)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-methoxy-tetralin-1-one

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